Copper methane sulfonate

説明

The exact mass of the compound Copper Methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Copper methane sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper methane sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

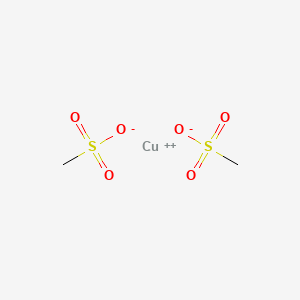

Structure

3D Structure of Parent

特性

IUPAC Name |

copper;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Cu/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXVKCJAIJZTAV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6CuO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890882 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54253-62-2 | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, copper(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper(II) methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of copper methane sulfonate?

An In-Depth Technical Guide to the Chemical Properties of Copper(II) Methanesulfonate

Executive Summary

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is a metal salt of methanesulfonic acid that has garnered significant attention for its unique combination of high aqueous solubility, stability, and distinct electrochemical properties. This guide provides a comprehensive technical overview of its core chemical characteristics, moving from fundamental molecular properties to practical applications in synthesis and analysis. We will explore its coordination chemistry, compare its reactivity to analogous copper salts like copper(II) sulfate and copper(II) trifluoromethanesulfonate (triflate), and provide detailed, field-proven protocols for its synthesis and characterization. The objective is to equip researchers and development professionals with the in-depth knowledge required to effectively utilize this versatile compound in their work, from electroplating and electronics manufacturing to its emerging role as a catalyst in organic synthesis.[1][2]

Core Chemical Identity and Comparative Analysis

Molecular Structure and Identity

Copper(II) methanesulfonate is comprised of a central copper cation in the +2 oxidation state (Cu²⁺) ionically bonded to two methanesulfonate (CH₃SO₃⁻) anions. In aqueous solutions and its common hydrated solid forms (e.g., tetrahydrate), the copper ion is typically coordinated by water molecules, forming a hydrated complex such as [Cu(H₂O)₆]²⁺.[3] The methanesulfonate anion itself is considered weakly coordinating, a property that significantly influences the compound's reactivity.[1] It generally binds to the Cu(II) center through a single oxygen atom when it does participate in the primary coordination sphere.[1]

Caption: Molecular structure of Copper(II) Methanesulfonate.

Comparative Insights: Choosing the Right Copper Salt

The selection of a copper salt in a research or industrial setting is dictated by the specific requirements of the application, such as solubility, Lewis acidity, and stability.

-

vs. Copper(II) Sulfate (CuSO₄): The primary advantage of copper methanesulfonate is its exceptionally high solubility in water (862 g/L at 21°C) and the high conductivity of its solutions.[4][5][6][7] This allows for the formulation of highly concentrated electrolytes, which are crucial in the electroplating industry for achieving rapid and uniform deposition of copper layers.[1] Furthermore, methanesulfonic acid-based electrolytes are often considered more environmentally benign than sulfuric acid systems.[5]

-

vs. Copper(II) Trifluoromethanesulfonate (Cu(OTf)₂): The key difference lies in the electronic properties of the anion. The three strongly electron-withdrawing fluorine atoms on the triflate anion make it an extremely poor nucleophile and an excellent leaving group.[1] This significantly enhances the Lewis acidity of the associated Cu(II) center in copper triflate, making it a more effective catalyst for Lewis acid-promoted reactions like Friedel-Crafts acylations.[1] Conversely, copper methanesulfonate is more stable in aqueous solutions, whereas copper triflate is highly moisture-sensitive and hygroscopic, often demanding anhydrous reaction conditions.[1]

Physicochemical Properties

A compound's utility is fundamentally defined by its physical and chemical properties. This section details the core characteristics of copper(II) methanesulfonate.

Solubility Profile

Copper(II) methanesulfonate exhibits remarkable solubility in aqueous media, a property that underpins its primary use in electrochemistry.[1] It can also be dissolved in some polar organic solvents. Conversely, its solubility is low in many common organic solvents, a characteristic that can be exploited for purification. For instance, isopropyl alcohol is frequently used as an effective anti-solvent to induce the precipitation of high-purity crystals from a concentrated aqueous solution.[1][8]

Thermal and Chemical Stability

Copper(II) methanesulfonate is noted for its good stability in aqueous solutions, resisting hydrolysis under typical conditions.[1] Its thermal stability profile, as determined by thermogravimetric analysis (TGA), is distinct from that of other copper salts like copper triflate, showing different dehydration and decomposition patterns.[1] While stable under normal storage, it may decompose under extreme heat.

Tabulated Physical Data

| Property | Value | Source(s) |

| CAS Number | 54253-62-2 | [4][6][9][10] |

| Molecular Formula | C₂H₆CuO₆S₂ (anhydrous) | [6][10] |

| Molecular Weight | 253.74 g/mol (anhydrous) | [6][10] |

| Appearance | Blue crystalline solid or blue transparent liquid (solution) | [2][11] |

| Density | 1.88 g/cm³ (at 20°C) | [4][6][7][12] |

| Water Solubility | 862 g/L (at 21°C) | [4][6][7] |

| Vapor Pressure | 0 Pa (at 25°C) | [4][6][7][12] |

Coordination Chemistry and Reactivity

Lewis Acidity and Catalytic Potential

While not as potent a Lewis acid as its triflate counterpart, copper(II) methanesulfonate is an effective catalyst for certain organic transformations, such as esterification reactions.[1][13] Its catalytic activity stems from the ability of the Cu(II) center to coordinate with substrates, thereby activating them for subsequent reaction. It has been shown to be a reusable catalyst in some systems without a significant loss of activity.

Electrochemical Behavior

The primary application of copper(II) methanesulfonate is in electrodeposition.[1] Studies have shown that the overpotential for copper deposition is significantly smaller in a methanesulfonate bath compared to a traditional sulfuric acid bath.[3] This translates to higher kinetic efficiency. The diffusion coefficient for Cu deposition from a methanesulfonate bath has been measured at 6.82 x 10⁻⁶ cm²/s.[3] These properties allow for high-rate, void-free deposition of copper, which is critical for manufacturing printed circuit boards (PCBs) and for interconnects in the semiconductor industry.[1][3]

Synthesis and Purification

The synthesis of copper(II) methanesulfonate can be achieved through several routes, with the choice depending on the desired scale and purity.

Common Synthetic Routes

-

Acid-Base Neutralization: This is a common and straightforward laboratory-scale method involving the reaction of methanesulfonic acid (MSA) with a basic copper precursor like copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂).[1] The reaction is typically controlled at a pH between 4 and 6 and a temperature of 60–80°C to ensure the formation of a high-purity product.[1]

-

Direct Oxidation: Industrial methods may involve the direct reaction of copper powder with methanesulfonic acid in the presence of an oxidizing agent like hydrogen peroxide or by bubbling oxygen through the mixture.[1][8] This approach is advantageous as it starts from high-purity copper metal, which can lead to a final product with very low levels of metallic impurities.[8]

-

Anodic Dissolution: An electrochemical technique where a copper anode is directly oxidized within a methanesulfonic acid solution. This is often a cost-effective route for large-scale production.[1]

Caption: General workflow for the synthesis and purification of copper methanesulfonate.

Detailed Laboratory Protocol: Synthesis from Copper(II) Carbonate

Objective: To synthesize copper(II) methanesulfonate tetrahydrate via the reaction of basic copper(II) carbonate with methanesulfonic acid.

Materials:

-

Basic Copper Carbonate (CuCO₃·Cu(OH)₂)

-

70% Methanesulfonic Acid (MSA) aqueous solution

-

Deionized Water

-

Isopropyl Alcohol (IPA)

-

pH meter or pH indicator strips

Procedure:

-

Reaction Setup: In a stirred reaction vessel, add a calculated amount of deionized water followed by the 70% MSA solution.

-

Precursor Addition: Slowly add basic copper carbonate powder to the stirred MSA solution in small portions. Causality Note: Addition must be slow to control the effervescence (CO₂ release) and prevent foaming over.

-

Reaction Control: Heat the mixture to 60–80°C and maintain this temperature while stirring. Monitor the pH, ensuring it stabilizes in the range of 4 to 6. Continue the reaction for a specified time (e.g., 1-2 hours) until the copper carbonate has completely reacted.[1]

-

Filtration: After the reaction is complete, cool the solution and filter it to remove any unreacted solids or impurities.

-

Concentration: Gently heat the resulting clear blue solution to evaporate a portion of the water and create a more concentrated solution.

-

Crystallization: Cool the concentrate to room temperature. Slowly add isopropyl alcohol while stirring. Causality Note: IPA acts as an anti-solvent, drastically reducing the solubility of the copper salt and inducing the precipitation of crystals.[1][8]

-

Isolation and Drying: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold IPA to remove any remaining soluble impurities. Dry the final product under reduced pressure at a moderate temperature (e.g., 100°C) to obtain the tetrahydrate form.[8]

Analytical Characterization Protocols

Ensuring the identity, purity, and properties of synthesized copper(II) methanesulfonate requires a suite of analytical techniques.

Caption: Workflow for the analytical characterization of copper methanesulfonate.

Protocol: UV-Visible Spectroscopic Analysis

Objective: To confirm the coordination environment of the Cu(II) ion in an aqueous solution.

Methodology:

-

Sample Preparation: Accurately prepare a dilute aqueous solution of copper(II) methanesulfonate of a known concentration (e.g., 0.05 M).

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use deionized water as the blank reference.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 400 nm to 1000 nm.

-

Data Analysis: The resulting spectrum is expected to show a broad absorption maximum (λₘₐₓ) around 810 nm. Self-Validating System: This peak is characteristic of the d-d electronic transitions of the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. Its presence and position confirm that in dilute aqueous solution, the copper ion has the same primary coordination sphere as copper sulfate, indicating the methanesulfonate anion is weakly coordinating and not displacing the water ligands.[3]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the methanesulfonate anion.

Methodology:

-

Sample Preparation: Prepare a solid sample, typically by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the mid-IR range (approx. 4000-400 cm⁻¹).

-

Data Analysis: Analyze the spectrum for key absorption bands characteristic of the methanesulfonate group, such as the S=O stretching and C-S stretching vibrations. This confirms the presence of the counter-ion.

Safety, Handling, and Disposal

7.1 Hazard Identification Copper(II) methanesulfonate is classified as harmful if swallowed (H302) and causes serious eye damage (H318).[9][14][15] It is also very toxic to aquatic life with long-lasting effects (H410).[9][14][15]

7.2 Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][15]

-

Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation.[14]

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][14][15]

7.3 Disposal Guidelines This material and its container must be disposed of as hazardous waste.[4] Avoid release to the environment and do not let the chemical enter drains.[4][14] Collect spillage and dispose of it in accordance with local, state, and federal regulations.[14]

References

- Copper methane sulfonate | 54253-62-2 - Benchchem. (n.d.).

- Hasan, M., et al. (n.d.). Electrochemical properties of Cu deposition from methanesulphonate electrolytes for ULSI and MEMS applications. CORA.

- Copper methane sulfonate - Safety Data Sheet. (2025). ChemicalBook.

- copper(II) methanesulfonate. (2024). ChemBK.

- Methanesulfonic acid, copper(2+) salt (2:1) Safety Data Sheets. (n.d.). Echemi.

- Copper methane sulfonate (cas 54253-62-2) SDS/MSDS download. (n.d.). Guidechem.

- Method for producing organic copper (ii) sulfonate. (2011). Google Patents.

- Copper(2+) methanesulfonate | CAS#:54253-62-2. (2025). Chemsrc.

- Dependence of the electrical conductivity of methanesulfonate (a) and sulfate (b) electrolytes on the acid and copper salt concentrations. (n.d.). ResearchGate.

- Cas 54253-62-2,Copper methane sulfonate. (n.d.). LookChem.

- COPPER METHANESULFONATE. (n.d.). Ataman Kimya.

- Copper Methanesulphonate. (n.d.). Todini Chemicals.

- Preparation method of copper methane sulfonate. (2014). Google Patents.

- Wang, M. (2005). Reaction-controlled recovery of the copper(II) methanesulfonate catalyst for esterification. Reaction Kinetics and Catalysis Letters, 84(2), 223-228.

- Copper Methanesulfonate (EVT-332441). (n.d.). EvitaChem.

- Electroplating of copper from alkanesulfonate electrolytes. (n.d.). Google Patents.

- Copper methane sulfonate | 54253-62-2. (n.d.). ChemicalBook.

- COPPER METHANESULFONATE. (2024). ChemBK.

- Spectrophotometric Detection of Copper in Water by Lab-on- a-chip Technology: Application to Electroplating. (n.d.).

- Electrochemistry of Tin Deposition from Methanesulfonic Acid. (2024). MDPI.

Sources

- 1. Copper methane sulfonate | 54253-62-2 | Benchchem [benchchem.com]

- 2. Copper Methanesulphonate - Distributor & Supplier | CAS 5425-36-2 | Todini Chemicals [todini.com]

- 3. cora.ucc.ie [cora.ucc.ie]

- 4. copper(II) methanesulfonate [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. Cas 54253-62-2,Copper methane sulfonate | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. JP2011184343A - Method for producing organic copper (ii) sulfonate - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Copper(2+) methanesulfonate | CAS#:54253-62-2 | Chemsrc [chemsrc.com]

- 11. Buy Copper Methanesulfonate (EVT-332441) | 54253-62-2 [evitachem.com]

- 12. Copper methane sulfonate | 54253-62-2 [amp.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. chemicalbook.com [chemicalbook.com]

- 15. echemi.com [echemi.com]

Copper methane sulfonate synthesis and characterization techniques.

An In-depth Technical Guide to the Synthesis and Characterization of Copper(II) Methanesulfonate

Authored by: A Senior Application Scientist

Abstract

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is a highly versatile metal salt with significant applications in electroplating, catalysis, and as a precursor for advanced material synthesis. Its high aqueous solubility and stability make it a compound of considerable interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the primary synthesis routes and essential characterization techniques for copper(II) methanesulfonate, grounded in established scientific principles and field-proven insights.

PART 1: CORE SYNTHESIS DIRECTIVES

The synthesis of copper(II) methanesulfonate can be approached through several pathways. The selection of a particular method is often dictated by factors such as required purity, production scale, cost, and available starting materials.

Acid-Base Neutralization: The Workhorse Method

The most common and straightforward laboratory-scale synthesis involves the reaction of a basic copper salt with methanesulfonic acid (MSA).[1] This method is an acid-base neutralization reaction, which is both efficient and easily monitored.

-

Precursors: Copper(II) carbonate (CuCO₃) and copper(II) hydroxide (Cu(OH)₂) are the most frequently used precursors.[1]

-

Expertise & Experience: Copper(II) carbonate is often preferred in a laboratory setting due to the visible evolution of carbon dioxide gas, which provides a clear indication of reaction progress. The cessation of effervescence signals the complete consumption of the acid.

-

-

Reaction Chemistry:

-

CuCO₃ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂O + CO₂

-

Cu(OH)₂ + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + 2H₂O

-

The primary driving force for these reactions is the formation of water and, in the case of the carbonate, the release of gaseous CO₂.

Electrochemical Synthesis: A High-Purity Approach

For applications demanding high purity, such as in the electronics industry, electrochemical synthesis via anodic dissolution is a superior method.[1] This technique involves the oxidation of a high-purity copper anode directly within a methanesulfonic acid electrolyte.[1]

-

Anode (Copper): Cu → Cu²⁺ + 2e⁻

-

Cathode (Inert): 2H⁺ + 2e⁻ → H₂

-

Overall: Cu + 2CH₃SO₃H → Cu(CH₃SO₃)₂ + H₂

Trustworthiness: This method's self-validating nature comes from the direct use of high-purity copper metal as the source of Cu²⁺ ions, minimizing the introduction of contaminants inherent in mineral-derived copper salts. Careful control of the electrochemical cell parameters is crucial to prevent the redeposition of dissolved copper cations at the cathode.[1]

Experimental Protocol: Synthesis from Copper(II) Carbonate

This protocol provides a detailed, step-by-step methodology for the synthesis of copper(II) methanesulfonate.

Materials:

-

Copper(II) Carbonate (CuCO₃)

-

Methanesulfonic Acid (CH₃SO₃H, 70% aqueous solution)

-

Deionized Water

-

Isopropanol (for washing)

Procedure:

-

Reaction Setup: In a fume hood, charge a 2-liter reaction vessel equipped with a stirrer with 553 g of water and 221 g of basic copper carbonate (1.00 mol).[2]

-

Acid Addition: While stirring, slowly add 542 g of a 70% by mass aqueous methanesulfonic acid solution (3.95 mol).[2] The slow addition is critical to control the effervescence and the exothermic nature of the reaction.

-

Reaction: Continue stirring for several minutes after the final addition of acid to ensure the reaction goes to completion.[2]

-

Filtration: Once the reaction is complete (i.e., no more gas evolution), filter the solution to remove any unreacted solid phase.[2]

-

Crystallization: Concentrate the resulting aqueous solution by distilling off the water.[2] Induce crystallization by adding isopropanol to the concentrated solution.[2]

-

Isolation and Drying: Collect the precipitated solid by filtration and dry under reduced pressure at 100°C to obtain the tetrahydrate of copper(II) methanesulfonate.[2]

Caption: A generalized workflow for the synthesis of copper(II) methanesulfonate.

PART 2: SCIENTIFIC INTEGRITY & CHARACTERIZATION

Rigorous characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized copper(II) methanesulfonate.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying the functional groups within the methanesulfonate anion.

-

Causality: The vibrational frequencies of the S-O bonds are highly characteristic. The presence of strong absorption bands confirms the successful incorporation of the methanesulfonate moiety.

-

Data Presentation:

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| SO₃ | ~1190 | Asymmetric Stretching |

| SO₃ | ~985 | Symmetric Stretching |

| C-S | ~772 | Stretching |

Note: The exact peak locations can be influenced by intermolecular bonding.[3]

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a definitive technique for confirming the oxidation state of the copper center.

-

Expertise & Experience: The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR active.[1] In contrast, potential impurities such as copper(I) (d¹⁰) or metallic copper (d¹⁰s¹) are EPR silent.[1] Therefore, a clean EPR spectrum is a strong indicator of the purity of the +2 oxidation state.[1]

Thermal Analysis Techniques

Thermal analysis is crucial for determining the stability and decomposition profile of copper(II) methanesulfonate.[1]

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For hydrated salts, it is used to quantify the water of crystallization.[4]

-

Self-Validating System: The TGA curve for Cu(CH₃SO₃)₂·4H₂O will show an initial mass loss corresponding to the removal of four water molecules in the temperature range of 30–250 °C.[4] The onset of decomposition for the anhydrous salt is typically above 400 °C, indicating good thermal stability.[4]

Differential Scanning Calorimetry (DSC): DSC measures heat flow associated with thermal transitions.

-

Causality: Endothermic peaks in a DSC thermogram correspond to events like dehydration and melting, while exothermic peaks indicate decomposition or crystallization. This provides a detailed thermal fingerprint of the compound.

Elemental and Structural Analysis

Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES): ICP-AES is employed to confirm the stoichiometric integrity of the salt by quantifying the mass percentage of copper and sulfur.[1] This ensures the correct ratio of the metal cation to the methanesulfonate anion.[1] For high-purity applications, it is also used to quantify trace metallic impurities.[1]

X-ray Diffraction (XRD): XRD is used to analyze the crystalline structure of the final product. The resulting diffraction pattern serves as a unique fingerprint of the compound's solid-state arrangement, which can be compared to reference patterns for phase identification and purity assessment.

Caption: A logical workflow for the multi-technique characterization of copper(II) methanesulfonate.

References

- Google Patents. (2014). CN103804240A - Preparation method of copper methane sulfonate.

-

ResearchGate. (n.d.). Infrared spectra of: (a) methanesulfonic acid, (b) copper methanesulfonate tetrahydrate and (c) caesium methanesulfonate. Retrieved from [Link]

- Google Patents. (2011). JP2011184343A - Method for producing organic copper (ii) sulfonate.

-

Ataman Kimya. (n.d.). COPPER METHANESULFONATE. Retrieved from [Link]

-

AKJournals. (2010). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]

Sources

An In-depth Guide to the Crystal Structure of Copper(II) Methanesulfonate

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of copper(II) methanesulfonate, with a primary focus on its tetrahydrated form, tetra-aqua-bis(methanesulfonato-O)-copper(II). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the solid-state architecture of this important copper salt. The guide delves into the synthesis, crystal growth, and detailed structural elucidation of copper(II) methanesulfonate tetrahydrate through single-crystal X-ray diffraction. Key structural features, including the coordination geometry of the copper(II) ion, bond parameters, and the intricate network of hydrogen bonding, are discussed in detail. Furthermore, this guide presents a comparative analysis with related metal methanesulfonate structures and explores the implications of its structural characteristics on its physicochemical properties and applications, particularly in the realm of electroplating and catalysis.

Introduction: The Significance of Copper(II) Methanesulfonate

Copper(II) methanesulfonate, with the chemical formula Cu(CH₃SO₃)₂, is a metal salt of methanesulfonic acid that has garnered significant interest in various industrial and research applications. It is most notably utilized as a key component in copper electroplating baths, offering advantages such as high solubility and conductivity, which are crucial for producing fine-grained copper coatings in the electronics industry[1]. Beyond its role in surface treatment, the methanesulfonate anion's weakly coordinating nature makes copper(II) methanesulfonate a versatile precursor in coordination chemistry and a potential catalyst in organic synthesis.

A thorough understanding of the crystal structure of copper(II) methanesulfonate is paramount for controlling its properties and optimizing its performance in various applications. The arrangement of atoms in the solid state dictates key characteristics such as solubility, stability, and reactivity. This guide provides an in-depth exploration of the crystal structure of the most commonly isolated form, copper(II) methanesulfonate tetrahydrate, offering valuable insights for researchers and professionals working with this compound.

Synthesis and Crystallization of Copper(II) Methanesulfonate Tetrahydrate

The preparation of high-quality single crystals is a prerequisite for accurate crystal structure determination by X-ray diffraction. The synthesis of copper(II) methanesulfonate tetrahydrate is typically achieved through the reaction of a copper(II) salt with methanesulfonic acid.

Experimental Protocol: Synthesis and Single Crystal Growth

Objective: To synthesize and grow single crystals of tetra-aqua-bis(methanesulfonato-O)-copper(II) suitable for X-ray crystallographic analysis.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Methanesulfonic acid (CH₃SO₃H), 70% aqueous solution

-

Deionized water

Procedure:

-

Reaction: In a well-ventilated fume hood, slowly add a stoichiometric amount of copper(II) carbonate to a stirred aqueous solution of methanesulfonic acid. The addition should be done portion-wise to control the effervescence (release of CO₂).

-

Causality: The reaction between a carbonate salt and an acid is a classic acid-base reaction that yields the corresponding salt (copper(II) methanesulfonate), water, and carbon dioxide. This is a clean and efficient method for preparing the salt.

-

-

Dissolution and Filtration: Continue stirring until the copper(II) carbonate has completely reacted and a clear blue solution is obtained. If any unreacted solid remains, filter the solution to remove impurities.

-

Crystallization: Transfer the resulting blue solution of copper(II) methanesulfonate to a clean beaker. Cover the beaker with perforated parafilm to allow for slow evaporation of the solvent at room temperature.

-

Causality: Slow evaporation is a crucial technique for growing large, well-defined single crystals. Rapid evaporation often leads to the formation of polycrystalline powder, which is unsuitable for single-crystal X-ray diffraction.

-

-

Crystal Harvesting: After several days to a week, well-formed, blue, plate-like crystals of copper(II) methanesulfonate tetrahydrate will form. Carefully harvest the crystals from the mother liquor and dry them on filter paper.

Crystal Structure Analysis by Single-Crystal X-ray Diffraction

The definitive determination of the crystal structure of copper(II) methanesulfonate tetrahydrate was accomplished through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the positions of atoms within a crystal lattice, providing a three-dimensional map of the molecule and its packing in the solid state.

Crystallographic Data

The crystal structure of tetra-aqua-bis(methanesulfonato-O)-copper(II), [Cu(CH₃SO₃)₂(H₂O)₄], has been determined to be isostructural with its iron(II) and zinc(II) analogues[2]. The compound crystallizes in the monoclinic space group P2₁/c.

| Parameter | Value |

| Chemical Formula | C₂H₁₄CuO₁₀S₂ |

| Formula Weight | 329.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.625(3) Å |

| b | 7.218(3) Å |

| c | 10.510(4) Å |

| β | 108.91(3)° |

| Volume | 547.1(4) ų |

| Z | 2 |

| Calculated Density | 2.00 g/cm³ |

Molecular Structure and Coordination Environment

The crystal structure of copper(II) methanesulfonate tetrahydrate consists of discrete, centrosymmetric molecules of [Cu(CH₃SO₃)₂(H₂O)₄]. The copper(II) ion is located at a center of symmetry and exhibits a tetragonally distorted octahedral coordination geometry.

-

Equatorial Plane: The equatorial positions of the octahedron are occupied by the oxygen atoms of four water molecules, forming a square-planar [Cu(H₂O)₄]²⁺ unit.

-

Axial Positions: The axial positions are occupied by one oxygen atom from each of the two methanesulfonate anions.

This coordination arrangement is a classic example of the Jahn-Teller effect, which is commonly observed in octahedral copper(II) complexes due to the d⁹ electronic configuration of the Cu²⁺ ion. This effect leads to an elongation of the axial bonds compared to the equatorial bonds.

Table of Selected Bond Distances and Angles:

| Bond | Distance (Å) | Angle | Degree (°) |

| Cu–O(water) | 1.957(2) | O(water)–Cu–O(water) | 90.5(1) |

| Cu–O(sulfonate) | 2.435(2) | O(water)–Cu–O(sulfonate) | 88.9(1) |

| S–O(coord) | 1.458(2) | ||

| S–O(uncoord) | 1.445(2) | ||

| S–C | 1.755(3) |

Supramolecular Assembly and Hydrogen Bonding

The discrete [Cu(CH₃SO₃)₂(H₂O)₄] molecules are interconnected in the crystal lattice through an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as donors, forming hydrogen bonds with the uncoordinated oxygen atoms of the methanesulfonate groups of neighboring molecules. This hydrogen bonding network links the individual complex molecules into a three-dimensional supramolecular architecture, contributing significantly to the stability of the crystal structure.

Structural Comparison with Anhydrous Copper(II) Sulfate

While the crystal structure of anhydrous copper(II) methanesulfonate has not been extensively reported, a comparison with the well-known structure of anhydrous copper(II) sulfate (CuSO₄) can provide valuable insights. Anhydrous CuSO₄ features a polymeric structure where each copper(II) ion is octahedrally coordinated by six oxygen atoms from six different sulfate anions[3]. This contrasts sharply with the discrete molecular structure of copper(II) methanesulfonate tetrahydrate. The presence of water molecules in the latter facilitates the formation of a molecular crystal with a distinct hydrogen-bonding network, which is absent in the anhydrous sulfate. It is plausible that anhydrous copper(II) methanesulfonate would also adopt a polymeric structure, with the methanesulfonate anions bridging the copper(II) centers.

Polymorphism in Copper(II) Complexes

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in coordination compounds[4]. The different polymorphs of a substance can exhibit distinct physical and chemical properties. While multiple polymorphs of copper(II) methanesulfonate have not been definitively characterized, it is conceivable that different crystalline forms could be obtained under varying crystallization conditions, such as temperature, solvent, and the presence of impurities. The study of polymorphism in copper(II) complexes is an active area of research, as the ability to control the crystalline form can lead to materials with tailored properties[5].

Conclusion and Future Outlook

This technical guide has provided a detailed examination of the crystal structure of copper(II) methanesulfonate, with a particular focus on its tetrahydrated form. The key structural features, including the distorted octahedral coordination of the copper(II) ion and the extensive hydrogen-bonding network, have been elucidated. This fundamental understanding of the solid-state structure of copper(II) methanesulfonate is crucial for rationalizing its properties and for the targeted design of new materials and applications.

Future research in this area could focus on several key aspects:

-

Synthesis and characterization of anhydrous copper(II) methanesulfonate: A definitive determination of its crystal structure would provide a more complete understanding of the structural landscape of this compound.

-

Investigation of potential polymorphism: A systematic study of the crystallization of copper(II) methanesulfonate under various conditions could lead to the discovery of new polymorphic forms with unique properties.

-

Computational modeling: Density functional theory (DFT) calculations could be employed to further probe the electronic structure and bonding within copper(II) methanesulfonate and to predict the properties of yet-to-be-synthesized polymorphs.

By continuing to explore the rich structural chemistry of copper(II) methanesulfonate, researchers can unlock its full potential in a wide range of scientific and technological fields.

References

-

Leban, I., Golič, L., & Drofenik, M. (1977). The Crystal Structure of Iron(II) Methanesulfonate Tetrahydrate. Zeitschrift für anorganische und allgemeine Chemie, 430(1), 81-86. [Link]

-

Ataman Kimya. Copper Methanesulfonate. [Link]

-

Charalambides, F., Charalambides, A., & Nord, A. G. (1979). The crystal structure of tetra-aqua-bis(methanesulfonato-O)-copper(II). Acta Chemica Scandinavica A, 33, 125-128. [Link]

-

David, W. I. F., Shankland, K., & Shankland, N. (2001). Polymorphism and Phase Transitions in Bis(glycinato)copper(II). A Powder Diffraction Study. Crystal Growth & Design, 1(5), 403–405. [Link]

-

Hu, J., & Zao, G. Y. (2013). Synthesis and Crystal Structure of a New Copper Complex: [Cu(Phen)(H2O)2SO4]. Asian Journal of Chemistry, 25(10), 5731-5733. [Link]

-

Materials Project. (2023). mp-20525: CuSO4 (Orthorhombic, Pnma, 62). [Link]

-

Mirsaleh-Kohan, N., et al. (2024). Interplay of Isomorphs and Polymorphs of Amidino-Copper(II) Complexes with Different Halides. Molecules, 29(7), 1543. [Link]

-

Özbek, N., et al. (2014). Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. European Journal of Chemistry, 5(4), 695-699. [Link]

-

ResearchGate. (2015). Structure of: (a) Cu(H2O)4(CH3SO3)2, (b) Cd(H2O)2(CH3SO3) and (c) Ag(CH3SO3). [Link]

-

Todini Chemicals. Copper Methanesulphonate. [Link]

-

Wang, X., et al. (2020). Synthesis and Structure of the Copper Complex (ClO4). E3S Web of Conferences, 213, 01024. [Link]

-

Yaremenko, V. H., et al. (2023). X-ray diffraction pattern of the copper coating obtained from methanesulfonate electrolyte. ResearchGate. [Link]

Sources

The Solubility of Copper(II) Methanesulfonate in Organic Solvents: A Technical Guide for Researchers

Abstract

Copper(II) methanesulfonate, Cu(CH₃SO₃)₂, is a salt of growing importance in fields ranging from electroplating to catalysis. While its high solubility in aqueous media is well-documented and foundational to its use in applications like printed circuit board manufacturing, its behavior in organic solvents is less characterized yet critical for emerging applications in organic synthesis, formulation science, and materials development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles governing the solubility of copper(II) methanesulfonate in non-aqueous systems. It synthesizes theoretical considerations with practical, field-proven methodologies for solubility determination, addressing the current gap in publicly available quantitative data. The guide emphasizes the causality behind experimental choices and provides a robust framework for researchers to generate reliable solubility data tailored to their specific applications.

Introduction to Copper(II) Methanesulfonate

Copper(II) methanesulfonate, also known as cupric methanesulfonate, is the copper(II) salt of methanesulfonic acid. It exists as a blue solid that is highly soluble in water, typically supplied as a concentrated blue aqueous solution[1].

1.1 Chemical Properties

-

Chemical Formula: C₂H₆CuO₆S₂ or Cu(CH₃SO₃)₂[1]

-

Molar Mass: 253.74 g/mol

-

Appearance: Blue aqueous solution or blue solid[1]

-

Key Feature: Compared to other copper salts like copper sulfate, it offers advantages such as high solubility and solution stability, which are crucial for high-speed electroplating operations[2].

1.2 Industrial and Research Applications

The primary industrial application of copper(II) methanesulfonate is as an electrolyte in acid copper plating baths for the electronics industry, particularly for manufacturing printed circuit boards (PCBs) and semiconductors[2]. Its utility also extends to:

-

Catalysis: It is used as a Lewis acid catalyst in organic reactions, such as esterification.

-

Surface Treatment: Employed in various metal and non-metal surface treatment products.

-

Materials Science: A precursor for creating organic-inorganic hybrid materials and other advanced materials[3].

1.3 The Critical Need for Organic Solvent Solubility Data

As the applications for copper(II) methanesulfonate expand, understanding its solubility in organic solvents becomes paramount. This data is essential for:

-

Reaction Chemistry: Selecting appropriate non-aqueous media for catalyzed reactions to avoid unwanted side reactions with water.

-

Formulation Science: Developing stable, non-aqueous formulations for drug delivery or specialty chemical products.

-

Electrolyte Systems: Creating novel electrolytes for batteries or electrochemical cells where organic solvents are required.

-

Purification: Designing crystallization and purification processes, where an organic solvent might be used as an anti-solvent to precipitate the salt from an aqueous solution[2].

Theoretical Principles of Solubility in Organic Media

The solubility of an ionic compound like copper(II) methanesulfonate is a complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. Overcoming the strong ionic forces holding the crystal lattice together (lattice energy) requires strong interactions between the copper(II) and methanesulfonate ions and the solvent molecules (solvation energy)[4][5].

2.1 The Role of Solvent Polarity and Coordinating Ability

The "like dissolves like" principle provides a foundational starting point: ionic and polar solutes dissolve best in polar solvents[6][7]. Organic solvents can be broadly categorized, and their interaction with an ionic salt like Cu(CH₃SO₃)₂ is dictated by several key parameters:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and possess large dipole moments. They can engage in hydrogen bonding and effectively solvate both cations and anions. However, their solvation strength is generally weaker than water, leading to lower solubility for most ionic salts[5].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are particularly effective at solvating cations (Cu²⁺) through coordination with lone pairs on oxygen or nitrogen atoms. Their ability to solvate anions (CH₃SO₃⁻) is weaker. Solvents with high donor power, like DMSO, are expected to be better solvents for copper salts[8].

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have very small dipole moments and weak intermolecular forces (London dispersion forces). They are unable to overcome the strong lattice energy of ionic compounds, and thus, copper(II) methanesulfonate is expected to be virtually insoluble in these liquids[6][7].

2.2 Key Factors Influencing Solubility

-

Lattice Energy: The energy required to separate the ions in the solid salt. This is a constant for the solute. To achieve dissolution, the energy released during solvation must compensate for this value[4].

-

Solvation Energy: The energy released when ions are surrounded by solvent molecules. In organic solvents, this is primarily driven by ion-dipole interactions[4][7]. The ability of a solvent to coordinate with the Cu²⁺ ion is a critical factor.

-

Temperature: For most salts, solubility is an endothermic process, meaning solubility increases with increasing temperature[4][6][9]. This is because the added thermal energy helps to break apart the crystal lattice.

-

Covalent Character: While considered ionic, some salts exhibit a degree of covalent character, which can enhance solubility in less polar organic solvents like alcohols[5].

Qualitative Solubility Expectations

While precise, publicly available quantitative data is scarce, we can predict a qualitative trend for the solubility of copper(II) methanesulfonate based on the theoretical principles discussed.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Strong ion-dipole interactions and hydrogen bonding effectively solvate both cations and anions. Solubility decreases as the alkyl chain length increases. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | Strong cation solvation via coordination with oxygen or nitrogen lone pairs. Anion solvation is less effective, which may limit overall solubility.[8] |

| Low Polarity | Acetone, Tetrahydrofuran (THF) | Very Low | Insufficient polarity and coordinating ability to overcome the salt's lattice energy. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Insoluble | Lacks the strong electrostatic interactions necessary to solvate ions and disrupt the crystal lattice.[6] |

Experimental Protocol for Solubility Determination

Given the lack of published data, experimental determination is essential. The isothermal equilibrium method is the gold standard for reliably measuring the solubility of a salt at a specific temperature[8].

4.1 Principle

The method involves creating a saturated solution by mixing an excess amount of the solute (copper(II) methanesulfonate) with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

4.2 Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of anhydrous copper(II) methanesulfonate powder into a sealable, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is achieved.

-

Add a precise, known volume or mass of the desired organic solvent to the vial.

-

-

Equilibration:

-

Seal the container tightly to prevent solvent evaporation.

-

Place the vial in a constant-temperature bath (e.g., a shaker incubator or a thermostatically controlled water bath) set to the target temperature (e.g., 25 °C).

-

Agitate the mixture continuously (e.g., using a magnetic stirrer or orbital shaker) for a prolonged period (typically 24-72 hours) to ensure the dissolution process reaches equilibrium. Causality Note: Constant temperature is critical as solubility is highly temperature-dependent[6]. Sufficient time is required for the rates of dissolution and precipitation to become equal, defining the point of saturation[7].

-

-

Sample Separation (Self-Validation Step):

-

After equilibration, cease agitation and allow the undissolved solid to settle for several hours while maintaining the constant temperature.

-

Carefully extract a clear aliquot of the supernatant (the saturated solution) using a syringe fitted with a fine-particle filter (e.g., a 0.22 µm PTFE filter). Causality Note: Filtration is a critical self-validating step. It ensures that no undissolved solid particulates are transferred, which would artificially inflate the measured concentration.

-

-

Quantification:

-

Accurately weigh or measure the volume of the collected aliquot.

-

Dilute the aliquot with a suitable solvent (often deionized water for copper analysis) to a concentration range appropriate for the chosen analytical instrument.

-

Determine the concentration of copper in the diluted sample using a validated analytical method such as:

-

Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Highly sensitive and specific methods for quantifying metal ions.

-

UV-Visible Spectroscopy: Can be used if the copper(II) ion forms a colored complex with a reagent, following the Beer-Lambert law.

-

-

-

Calculation:

-

Using the measured concentration and the dilution factor, calculate the concentration of copper(II) methanesulfonate in the original saturated organic solvent.

-

Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

4.3 Experimental Workflow Diagram

Caption: Workflow for the isothermal equilibrium method.

Factors Influencing Experimental Results

-

Purity of Solute and Solvent: Impurities can significantly alter solubility. Use high-purity, anhydrous copper(II) methanesulfonate and analytical grade solvents. The presence of water, in particular, can dramatically increase the solubility of ionic salts in organic media[10].

-

Temperature Control: Maintain precise temperature control (±0.1 °C) throughout the experiment for reproducible results.

-

Equilibration Time: The time required to reach equilibrium can vary significantly between solvents. It may be necessary to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer changes.

Conclusion and Future Outlook

The solubility of copper(II) methanesulfonate in organic solvents is a critical parameter for its application in modern chemical processes. While quantitative data is not widely available, a thorough understanding of the principles of ionic solubility allows researchers to make informed predictions. This guide provides the theoretical foundation and, more importantly, a robust, self-validating experimental protocol to empower scientists to generate the precise data they need. As research into novel catalytic and electrochemical systems expands, the systematic characterization of these solubility profiles will be indispensable for innovation and process optimization.

References

- Ataman Kimya. (n.d.). COPPER METHANESULFONATE.

- Ampere.com. (n.d.). Copper methane sulfonate.

- TutorChase. (n.d.). What are the solubility trends in ionic compounds?

- Chemistry LibreTexts. (2019, June 5). Chapter 9.2: Solubility and Structure.

- ChemicalBook. (2025, September 20). Copper methane sulfonate - Safety Data Sheet.

- Homework.Study.com. (n.d.). What are some factors that affect the solubility of ionic substances?

- Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds.

- Benchchem. (n.d.). Copper methane sulfonate | 54253-62-2.

- Chemistry Stack Exchange. (2021, August 30). Solubility and covalent character.

- ResearchGate. (2025, August 10). Solubility of d-elements salts in organic and aqueous-organic solvents: I. Copper, cobalt, and cadmium sulfates.

- ACS Figshare. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects.

- ChemScene. (n.d.). 54253-62-2 | Copper methane sulfonate.

Sources

- 1. ampere.com [ampere.com]

- 2. Copper methane sulfonate | 54253-62-2 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. homework.study.com [homework.study.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. tutorchase.com [tutorchase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 10. Collection - Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

A Technical Guide to the Thermal Decomposition Profile of Hydrated Copper(II) Methanesulfonate

An In-depth Technical Guide:

Abstract: This technical guide provides a comprehensive examination of the thermal decomposition profile of hydrated copper(II) methanesulfonate, Cu(CH₃SO₃)₂·nH₂O. Intended for researchers, materials scientists, and professionals in drug development, this document details the synthesis, characterization, and multi-stage thermal degradation pathway of this organometallic compound. We will explore the causality behind the experimental design, focusing on Simultaneous Thermal Analysis (TGA-DSC) as the core analytical technique. The guide presents a detailed, step-by-step protocol, data interpretation, and a proposed decomposition mechanism, grounded in authoritative references. The objective is to equip the reader with the foundational knowledge and practical methodology to confidently assess the thermal stability and behavior of this and similar hydrated metal salts.

Introduction: The Significance of Thermal Stability

Copper(II) methanesulfonate, the copper salt of methanesulfonic acid, is a compound of increasing interest in fields ranging from catalysis to electroplating. It often exists in a hydrated form, most commonly as copper(II) methanesulfonate tetrahydrate, Cu(CH₃SO₃)₂·4H₂O.[1] The water molecules within the crystal lattice, or "waters of hydration," are not merely passive occupants; they are integral to the salt's crystalline structure and chemical properties.[2]

For any application involving heating, storage, or formulation, understanding the thermal stability of this compound is paramount. The temperatures at which it releases water, decomposes, and transforms into its final oxide form dictate its processing parameters and shelf-life. In pharmaceutical development, where it might act as a catalyst or intermediate, unintended degradation due to thermal stress can lead to impurities and compromised efficacy. This guide provides the scientific framework for elucidating this critical thermal profile.

Foundational Step: Synthesis of the Hydrated Salt

A robust analysis begins with a well-characterized starting material. The synthesis of hydrated copper(II) methanesulfonate is typically achieved through a straightforward acid-base neutralization reaction, which offers high purity and yield.

Causality in Synthesis: Why Copper(II) Carbonate?

The choice of a basic copper salt, such as copper(II) carbonate (CuCO₃), is deliberate.[3][4] Methanesulfonic acid (CH₃SO₃H) is a strong acid. Reacting it with CuCO₃ results in the formation of the desired copper(II) methanesulfonate salt, water, and carbon dioxide gas. The effervescence of CO₂ provides a clear visual endpoint for the reaction and helps drive it to completion, according to Le Châtelier's principle. This method avoids the introduction of competing anions, such as chlorides or nitrates, that could interfere with the subsequent thermal analysis.

Experimental Protocol: Laboratory-Scale Synthesis

-

Reagent Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, prepare a dilute solution of methanesulfonic acid by adding it to deionized water (e.g., a 1:3 v/v ratio).

-

Reaction: While stirring, slowly add small portions of basic copper(II) carbonate powder to the acid solution. Addition should be gradual to control the effervescence.

-

Completion: Continue adding the copper carbonate until no more gas evolves upon addition, indicating the complete neutralization of the acid. A slight excess of the carbonate ensures all the acid is consumed.

-

Digestion: Gently heat the solution (e.g., to 60-70°C) and stir for approximately one hour to ensure the reaction is complete and to dissolve any remaining unreacted starting material.

-

Filtration: Filter the warm solution using a Büchner funnel to remove any excess copper carbonate and other insoluble impurities.

-

Crystallization: Transfer the clear, blue filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined blue crystals of hydrated copper(II) methanesulfonate.

-

Isolation & Drying: Collect the crystals by vacuum filtration, wash them sparingly with cold deionized water, and allow them to air-dry to a constant weight. Do not oven-dry at high temperatures, as this will prematurely initiate dehydration.

Core Methodology: Simultaneous Thermal Analysis (TGA-DSC)

To comprehensively map the thermal decomposition, Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC) is the instrument of choice.[5] This powerful technique provides two simultaneous data streams from a single sample:

-

TGA: Measures the change in mass as a function of temperature.[6]

-

DSC: Measures the heat flow into or out of the sample compared to a reference, identifying endothermic (heat-absorbing) and exothermic (heat-releasing) events.[2]

The Synergy of TGA-DSC: A Self-Validating System

Employing TGA and DSC simultaneously is fundamentally more robust than separate analyses. It provides an unambiguous correlation between mass loss events and their energetic nature. For instance, a mass loss accompanied by an endothermic peak is characteristic of dehydration or melting, while a mass loss with an exothermic peak in an air atmosphere strongly suggests oxidative decomposition.[7][8]

This synergy creates a self-validating protocol. The theoretical mass percentage of water in Cu(CH₃SO₃)₂·4H₂O can be calculated stoichiometrically and compared directly to the mass loss measured by TGA. A close match validates both the identity of the starting material and the accuracy of the instrument.

Caption: Proposed thermal decomposition pathway of the compound.

Conclusion

The thermal decomposition of hydrated copper(II) methanesulfonate is a well-defined, multi-stage process that can be comprehensively characterized using Simultaneous Thermal Analysis (TGA-DSC). The profile consists of (1) a multi-step, endothermic dehydration to form the anhydrous salt, followed by (2) an exothermic decomposition of the methanesulfonate ligands at higher temperatures, ultimately yielding (3) a stable copper(II) oxide residue. Understanding this pathway is not merely an academic exercise; it is a critical component of quality control, process optimization, and ensuring the stability and safety of materials used in advanced scientific applications. The methodologies described herein provide a robust and self-validating framework for achieving this essential characterization.

References

-

ResearchGate. (2005). Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Thermal decomposition and dehydration kinetic studies on hydrated Co(II) methanesulfonate. Retrieved from [Link]

-

ResearchGate. (2006). Thermal decomposition of metal methanesulfonates in air. Retrieved from [Link]

- Google Patents. (2014). CN103804240A - Preparation method of copper methane sulfonate.

- Google Patents. (2011). JP2011184343A - Method for producing organic copper (ii) sulfonate.

-

ResearchGate. (n.d.). A typical TGA-DSC curve for dehydration of MgSO4.7H2O. Retrieved from [Link]

-

ResearchGate. (2014). Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. Retrieved from [Link]

-

ResearchGate. (n.d.). A typical TGA-DSC curve for dehydration of MgSO4.7H2O. Retrieved from [Link]

-

Ataman Kimya. (n.d.). COPPER METHANESULFONATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of TGA and differential scanning calorimetry (DSC) studies of the ZN molecule and investigated electrolytes. Retrieved from [Link]

-

Chalcogenide Letters. (2015). THERMAL BEHAVIOR AND DECOMPOSITION OF COPPER SULFIDE NANOMATERIAL SYNTHESIZED BY AQUEOUS SOL METHOD. Retrieved from [Link]

-

Thermal Support. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Retrieved from [Link]

-

SciELO. (2000). PREPARATION AND THERMAL DECOMPOSITION OF COPPER(II), ZINC(II) AND CADMIUM(II) CHELATES WITH 8-HYDROXYQUINOLINE. Retrieved from [Link]

-

Royal Society of Chemistry. (1998). Kinetic study on the thermal decomposition of copper(II) oxalate. Retrieved from [Link]

-

Scholars Research Library. (2013). Synthesis, characterization and thermal analysis of K2M(SO4)2.6H2O (M= Mg, Co, Cu). Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Thermogravimetric/Thermal–Mass Spectroscopy Insight into Oxidation Propensity of Various Mechanochemically Made Kesterite Cu2ZnSnS4 Nanopowders. Retrieved from [Link]

-

University of New Hampshire. (n.d.). Mechanism Studies of the Thermal Decomposition of Hydrated Copper Nitrate and Copper Sulfate. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Copper Methanesulfonate | C2H6CuO6S2 | CID 11196097 - PubChem. Retrieved from [Link]

Sources

- 1. JP2011184343A - Method for producing organic copper (ii) sulfonate - Google Patents [patents.google.com]

- 2. thermalsupport.com [thermalsupport.com]

- 3. Copper methane sulfonate | 54253-62-2 | Benchchem [benchchem.com]

- 4. Copper(II) trifluoromethanesulfonate:Uses,Preparation and Precautions_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. posters.unh.edu [posters.unh.edu]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic study on the thermal decomposition of copper(II) oxalate - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis and Application of 2,4-Diamino-6-chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diamino-6-chloropyrimidine, bearing the CAS number 156-83-2, is a pivotal heterocyclic organic compound.[1][2][3] Its structure, characterized by a pyrimidine core with two amino groups and a chlorine atom, makes it a versatile building block in medicinal chemistry and pharmaceutical development.[1][4] This guide provides an in-depth exploration of its chemical properties, synthesis, and critical role as an intermediate in the creation of various biologically active molecules, most notably as a key precursor to the hair growth drug, Minoxidil.[4]

Chemical Identity and Properties

A thorough understanding of the physicochemical properties of 2,4-Diamino-6-chloropyrimidine is fundamental to its effective application in research and development.

| Property | Value |

| CAS Number | 156-83-2 |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol [3][4][5] |

| Appearance | White to off-white crystalline powder[4] |

| Melting Point | 199-202 °C[4] |

| Boiling Point | 438.3±48.0 °C at 760 mmHg[4] |

| Solubility | Soluble in water, with greater solubility in organic solvents like ethanol and methanol.[4] |

| Density | 1.564 g/cm³[4] |

Chemical Structure:

The structural arrangement of 2,4-Diamino-6-chloropyrimidine is key to its reactivity. The electron-donating amino groups and the electron-withdrawing chlorine atom on the pyrimidine ring influence its chemical behavior, particularly in nucleophilic substitution reactions.

Caption: Chemical structure of 2,4-Diamino-6-chloropyrimidine.

Synthesis Protocols

The preparation of 2,4-Diamino-6-chloropyrimidine is a well-established process in organic synthesis, typically starting from 2,4-diamino-6-hydroxypyrimidine.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

A common and effective method for the synthesis of 2,4-Diamino-6-chloropyrimidine involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃).[6]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, 2,4-diamino-6-hydroxypyrimidine is suspended in phosphorus oxychloride.

-

Heating: The mixture is heated, for instance, at 97°C for 17 hours, with constant stirring.[6]

-

Quenching: The reaction mixture is then carefully and slowly added to ice water to quench the reaction.

-

Hydrolysis: The resulting solution is heated to approximately 90°C for about an hour to facilitate hydrolysis.[6]

-

Neutralization and Extraction: The pH of the solution is adjusted to 8 with a base such as sodium hydroxide (NaOH). The product is then extracted using an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried, filtered, and concentrated to yield the final product, 2,4-Diamino-6-chloropyrimidine, typically as a white solid.[6]

This process is known to produce the target compound in good yield, often around 85%, without the need for chromatographic purification.[6]

Caption: Workflow for the synthesis of 2,4-Diamino-6-chloropyrimidine.

Applications in Drug Development

2,4-Diamino-6-chloropyrimidine is a valuable intermediate in the synthesis of a range of pharmaceutical compounds due to its reactive nature.[4]

Intermediate in Minoxidil Synthesis

The most prominent application of 2,4-Diamino-6-chloropyrimidine is as a crucial intermediate in the production of Minoxidil, a widely used medication for the treatment of androgenetic alopecia.[4]

Building Block for Biologically Active Compounds

Beyond Minoxidil, its structure serves as a scaffold for the development of various pyrimidine-based compounds with diverse biological activities.[4] The presence of two amino groups and a reactive chlorine atom allows for further chemical modifications, making it a versatile starting material for creating libraries of compounds for drug discovery screening.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,4-Diamino-6-chloropyrimidine.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

2,4-Diamino-6-chloropyrimidine is a cornerstone intermediate in the synthesis of various pharmaceuticals, most notably Minoxidil. Its well-defined chemical properties and established synthesis protocols make it an indispensable tool for researchers and professionals in the field of drug development. A comprehensive understanding of its chemistry and handling is paramount for its safe and effective utilization in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. National Institutes of Health. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-2,6-diaminopyrimidine. National Institute of Standards and Technology. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]

-

PrecisionPharma. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]

-

PrecisionFDA. (n.d.). 2,4-DIAMINO-6-CHLOROPYRIMIDINE. Retrieved from [Link]

Sources

- 1. CAS 156-83-2: 2,4-Diamino-6-chloropyrimidine | CymitQuimica [cymitquimica.com]

- 2. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 3. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. GSRS [precision.fda.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Copper Methane Sulfonate Aqueous Solutions

Foreword: The Unseen Backbone of Modern Electronics

In the intricate world of advanced materials and chemical processing, certain compounds, while not household names, form the very bedrock of technological progress. Copper (II) methane sulfonate, Cu(CH₃SO₃)₂, is one such unassuming yet critical chemical. Its aqueous solutions are pivotal in high-speed copper electroplating, a cornerstone of the electronics industry for manufacturing printed circuit boards (PCBs) and integrated circuit interconnects. The exceptional quality and performance of these components are inextricably linked to the physical properties of the plating bath. This guide provides a comprehensive exploration of these properties, offering researchers, scientists, and drug development professionals a detailed understanding of the causality behind experimental choices and the self-validating systems required for robust process control.

The Crucial Role of Physical Properties in Electrodeposition

The success of copper electroplating from a methane sulfonate bath is a delicate interplay of chemistry and physics. The physical characteristics of the electrolyte solution directly govern the mass transport of copper ions to the cathode, the uniformity of the deposited layer, and the overall efficiency and stability of the process. A thorough understanding of properties such as density, viscosity, conductivity, solubility, and thermal stability is therefore not merely academic; it is a prerequisite for process optimization, quality control, and the development of next-generation electronic devices.

Density: The Foundation of Mass Transport

The density of the plating bath, a measure of its mass per unit volume, is a fundamental parameter that influences several aspects of the electroplating process. Variations in density can affect the hydrodynamic conditions within the plating cell, influencing the thickness of the diffusion layer and, consequently, the rate of copper deposition.

Table 1: Density of Copper Methane Sulfonate

| Property | Value | Temperature (°C) |

| Density (solid) | 1.88 g/cm³ | 20 |

Causality in Experimental Choices:

Precise control of density is crucial for maintaining consistent plating conditions. In industrial settings, density measurements serve as a rapid and reliable method for monitoring the concentration of the electrolyte solution.[2] Any deviation from the target density can indicate water loss through evaporation or an imbalance in the concentration of the copper salt, necessitating corrective action to ensure uniform plating results.

Experimental Protocol: Density Measurement

A straightforward and accurate method for determining the density of copper methane sulfonate aqueous solutions is through the use of a digital density meter or a hydrometer.[3]

Methodology: Digital Density Meter

-

Calibration: Calibrate the digital density meter with deionized water of a known temperature and density.

-

Sample Preparation: Ensure the copper methane sulfonate solution is at a constant, known temperature. Temperature control is critical as density is temperature-dependent.

-

Measurement: Introduce the solution into the measuring cell of the density meter, ensuring no air bubbles are present.

-

Reading: Record the density reading directly from the instrument's display. The instrument will typically provide temperature-compensated values.

Methodology: Hydrometer

-

Sample Preparation: Place a sufficient volume of the copper methane sulfonate solution in a graduated cylinder that is wider and taller than the hydrometer.

-

Measurement: Gently immerse the hydrometer into the solution, allowing it to float freely.

-

Reading: Read the density value from the scale at the point where the surface of the liquid intersects the stem of the hydrometer. Ensure the reading is taken at eye level to avoid parallax error.

Sources

The Coordination Chemistry of Copper(II) Methanesulfonate: A Comprehensive Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the coordination chemistry of copper(II) with the methanesulfonate anion (CH₃SO₃⁻). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structural elucidation, spectroscopic characterization, and reactivity of copper(II) methanesulfonate complexes. It aims to deliver not just procedural steps but also the underlying scientific principles and field-proven insights to empower your research and development endeavors.

Introduction: The Unique Role of the Methanesulfonate Anion in Copper(II) Coordination Chemistry

Copper(II) complexes are of significant interest across various scientific disciplines, including catalysis, materials science, and medicinal chemistry, owing to the versatile redox properties and diverse coordination geometries of the copper ion.[1][2][3] The methanesulfonate anion, often considered weakly coordinating, plays a crucial and multifaceted role in modulating the steric and electronic environment of the copper(II) center.[4] This modulation directly influences the resulting complex's stability, reactivity, and potential applications, from electroplating and catalysis to the design of novel therapeutic agents.[1]

This guide will explore the fundamental aspects of copper(II) methanesulfonate chemistry, providing a robust framework for understanding and manipulating these fascinating coordination compounds. We will begin by examining the synthesis and structural diversity of these complexes, followed by a detailed analysis of their spectroscopic signatures and thermal behavior. Finally, we will touch upon their emerging applications, particularly in catalysis.

Synthesis of Copper(II) Methanesulfonate Complexes

The synthesis of copper(II) methanesulfonate and its derivatives can be achieved through several reliable methods. The choice of method often depends on the desired product, whether it be the simple hydrated salt or a more complex coordination compound with other ligands.

Acid-Base Neutralization: A Straightforward Approach

A common and direct laboratory-scale method for preparing copper(II) methanesulfonate involves the reaction of methanesulfonic acid (MSA) with a basic copper(II) salt, such as copper(II) carbonate (CuCO₃) or copper(II) hydroxide (Cu(OH)₂).[4] This acid-base neutralization reaction is efficient and yields copper(II) methanesulfonate with water and, in the case of the carbonate, carbon dioxide as byproducts.[4]

-

Reaction Setup: In a well-ventilated fume hood, suspend copper(II) carbonate (CuCO₃) in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Acid Addition: Slowly add a stoichiometric amount of methanesulfonic acid (CH₃SO₃H) dropwise to the stirred suspension. Effervescence (release of CO₂) will be observed. Continue stirring until the evolution of gas ceases and a clear blue solution is obtained.

-

Filtration: Filter the resulting solution to remove any unreacted starting material.

-